1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene
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Overview
Description
1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene is an organic compound characterized by a cyclopropyl group, a trifluoromethoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethyl ethers or trifluoromethylation reagents under controlled conditions.
Vinylation: The vinyl group can be introduced via a Heck reaction or other palladium-catalyzed coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl-substituted derivatives
Substitution: Halogenated benzene derivatives
Scientific Research Applications
1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The vinyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular targets, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
- 1-Cyclopropyl-3-(trifluoromethoxy)benzene
- 1-Cyclopropyl-3-(trifluoromethoxy)-5-ethylbenzene
- 1-Cyclopropyl-3-(trifluoromethoxy)-5-methylbenzene
Comparison: 1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The trifluoromethoxy group contributes to its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclopropyl-3-ethenyl-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c1-2-8-5-10(9-3-4-9)7-11(6-8)16-12(13,14)15/h2,5-7,9H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXSMAFNKRLHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)OC(F)(F)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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